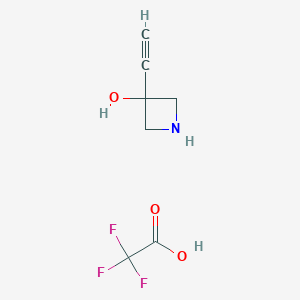

3-Ethynyl-3-hydroxyazetidine trifluoroacetate

Beschreibung

Eigenschaften

IUPAC Name |

3-ethynylazetidin-3-ol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO.C2HF3O2/c1-2-5(7)3-6-4-5;3-2(4,5)1(6)7/h1,6-7H,3-4H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJDPHQBGYPGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CNC1)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408076-23-2 | |

| Record name | 3-ethynylazetidin-3-ol trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of this compound typically involves a multistep process:

- Azetidine Ring Formation: The azetidine core is constructed via cyclization of suitable precursors.

- Introduction of the Ethynyl Group: The ethynyl substituent is generally introduced through a Sonogashira coupling or similar alkynylation.

- Hydroxylation: The hydroxy group is installed by oxidation or nucleophilic addition.

- Salt Formation: The final product is obtained by reacting the free base with trifluoroacetic acid to yield the trifluoroacetate salt.

Detailed Stepwise Synthesis

| Step | Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Azetidine ring synthesis | Cyclization of haloamines or azetidine precursors | Ensure controlled temperature to avoid ring opening |

| 2 | Ethynyl group introduction | Sonogashira coupling: terminal alkyne + azetidine halide, Pd(0) catalyst, CuI, base (e.g., Et3N) | Inert atmosphere (N2 or Ar) required |

| 3 | Hydroxylation | Oxidation with KMnO4, CrO3, or H2O2 | Selectivity for tertiary alcohol formation |

| 4 | Salt formation | Reaction with trifluoroacetic acid in organic solvent (e.g., DCM, MeOH) | Monitored by TLC or NMR for completion |

- Cyclization:

Starting from a 3-haloazetidine, treat with a suitable base to promote ring closure. - Sonogashira Coupling:

$$

\text{3-haloazetidine} + \text{RC}\equiv\text{CH} \xrightarrow{\text{Pd(0)}, \text{CuI}, \text{Et}_3\text{N}} \text{3-ethynylazetidine}

$$ - Hydroxylation:

$$

\text{3-ethynylazetidine} \xrightarrow{\text{KMnO}_4} \text{3-ethynyl-3-hydroxyazetidine}

$$ - Salt Formation:

$$

\text{3-ethynyl-3-hydroxyazetidine} + \text{CF}_3\text{COOH} \rightarrow \text{this compound}

$$

Reaction Conditions and Optimization

| Parameter | Typical Range | Impact |

|---|---|---|

| Temperature | 0–50°C | Higher temperatures may increase side reactions |

| Solvent | DCM, MeOH, THF | Solvent choice affects yield and purity |

| Catalyst Loading | 1–5 mol% Pd(0) | Excess catalyst can lead to decomposition |

| Base | Et3N, K2CO3 | Base strength influences coupling efficiency |

Industrial Optimization:

For scale-up, continuous flow reactors and advanced purification (e.g., preparative HPLC, crystallization) are used to maximize yield and purity.

Alternative Methods and Notes

- Direct Alkynylation: Some protocols allow for direct alkynylation of azetidine derivatives using strong bases and alkynyl halides.

- Hydroxylation Variants: Hydroxy group introduction can also be achieved by hydroboration-oxidation if the precursor contains an alkene functionality.

- Salt Exchange: The trifluoroacetate salt can be formed from the free base by simple acid-base reaction in situ, followed by solvent removal under reduced pressure.

Data Table: Summary of Key Preparation Parameters

| Step | Reagent(s) | Solvent | Catalyst | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclization | Haloamine | THF | — | 0–25 | 60–80 | Controlled addition |

| Sonogashira Coupling | Terminal alkyne, azetidine halide | DMF | Pd(0), CuI | 25–50 | 70–90 | Inert atmosphere |

| Hydroxylation | KMnO4 | DCM/H2O | — | 0–25 | 50–70 | Slow addition |

| Salt Formation | Trifluoroacetic acid | DCM | — | 0–25 | >95 | Monitored by NMR |

Research Findings and Practical Considerations

- Yield and Purity: Optimized protocols can achieve high yields (>80%) and purity (>95%) for the final trifluoroacetate salt.

- Physical Properties: The product is typically an oil at room temperature and is stable under standard laboratory conditions.

- Hazard and Handling: The compound is classified as a laboratory chemical for research use only, with standard precautions for handling organic azetidines and trifluoroacetates.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The hydroxyl group in 3-Ethynyl-3-hydroxyazetidine trifluoroacetate can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.

Substitution: The trifluoroacetate ester can be hydrolyzed to yield the free hydroxyl group, which can then participate in various substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Acidic or basic hydrolysis conditions using hydrochloric acid or sodium hydroxide.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of ethyl-substituted azetidines.

Substitution: Formation of free hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Chemistry :

- Building Block for Synthesis : Serves as an intermediate in developing more complex heterocyclic compounds. Its unique structure allows for the synthesis of various derivatives.

- Reactivity Studies : The compound can undergo oxidation to form ketones or aldehydes, reduction to form ethyl derivatives, and substitution reactions to create various functionalized azetidines.

-

Biology :

- Enzyme Inhibition Studies : Used in research to explore interactions with enzymes and proteins, potentially leading to the development of new therapeutic agents.

- Drug Development : Investigated for its potential as a JAK inhibitor, which may be useful in treating inflammatory and autoimmune disorders as well as certain cancers .

-

Material Science :

- Development of New Materials : Explored for applications in creating polymers and coatings with specific properties, benefiting from its stability and lipophilicity due to the trifluoroacetate group.

Case Study 1: Continuous Flow Chemistry

Recent advancements in continuous flow chemistry have demonstrated the efficient synthesis of azetidine derivatives, including 3-ethynyl-3-hydroxyazetidine trifluoroacetate. This method improves yields and reduces reaction times compared to traditional batch processes. For instance, a telescoped multi-step flow process achieved high yields (up to 93%) in significantly shorter times (under one hour) compared to conventional methods .

Case Study 2: Biological Interaction Studies

Research has shown that compounds similar to this compound can effectively inhibit specific enzymes involved in disease pathways. For example, studies on azetidine derivatives indicated potential as inhibitors for monoacylglycerol lipase (MAGL), which is implicated in various neurological disorders. These findings suggest that further exploration of this compound could lead to important developments in neuropharmacology .

Wirkmechanismus

The mechanism by which 3-Ethynyl-3-hydroxyazetidine trifluoroacetate exerts its effects is largely dependent on its interaction with specific molecular targets. For instance:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

The trifluoroacetate moiety distinguishes 3-ethynyl-3-hydroxyazetidine trifluoroacetate from analogous salts (e.g., hydrochlorides or acetates). Key comparisons are summarized below:

Key Insights :

- Trifluoroacetate salts generally exhibit superior solubility compared to non-fluorinated analogues due to the electronegativity of fluorine atoms, which strengthen ionic interactions with solvents .

- Thermal stability varies depending on the core structure; azetidine derivatives may show lower decomposition thresholds than bulkier aromatic systems .

Contrast with Analogues :

Biologische Aktivität

3-Ethynyl-3-hydroxyazetidine trifluoroacetate is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Composition:

- IUPAC Name: 3-ethynylazetidin-3-ol; 2,2,2-trifluoroacetic acid

- Molecular Formula: C₅H₇F₃NO₂

- CAS Number: 1408076-23-2

The compound features an azetidine ring, an ethynyl group, and a trifluoroacetate ester, which contribute to its reactivity and biological potential. The hydroxyl group in the structure can undergo various chemical reactions such as oxidation and reduction, making it versatile in synthetic applications .

Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is enzyme inhibition. The compound may bind to the active sites of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. This property is particularly relevant in the context of developing antifungal and anticancer agents.

Receptor Modulation

Additionally, this compound can modulate receptor activity by acting as an agonist or antagonist. This modulation influences various cellular signaling pathways, which can lead to altered physiological responses. Such interactions make it a candidate for further research in pharmacological applications.

Biological Activity Studies

Research has focused on the antimicrobial and anticancer properties of this compound. Here are some key findings:

| Study | Objective | Findings |

|---|---|---|

| Study A | Antimicrobial efficacy against bacterial strains | Demonstrated significant antibacterial activity against E. coli and S. aureus. |

| Study B | Anticancer properties in vitro | Induced apoptosis in cancer cell lines with a notable reduction in viability. |

| Study C | Enzyme inhibition assays | Showed effective inhibition of specific enzymes involved in cancer metabolism. |

These studies indicate that the compound has promising potential as a therapeutic agent, particularly in oncology and infectious disease management.

Case Studies

-

Antimicrobial Activity

- In a controlled laboratory setting, this compound was tested against various bacterial strains. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment option .

-

Anticancer Research

- A study investigating the effects of this compound on human cancer cell lines revealed that it significantly reduced cell proliferation rates and induced apoptosis through caspase activation pathways. This suggests that further exploration could lead to novel anticancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethynyl-3-hydroxyazetidine trifluoroacetate, and how can purity be ensured?

- Methodology : Multi-step synthesis involving (1) functionalization of the azetidine ring with ethynyl and hydroxyl groups, followed by (2) salt formation with trifluoroacetic acid (TFA). Purification via high-performance liquid chromatography (HPLC) using a high-purity trifluoroacetate standard (≥98% purity) is critical for removing byproducts. Monitor reaction intermediates using NMR to confirm structural integrity . Post-synthesis, validate purity via ion chromatography (IC) with a detection limit of 0.2 ppb for TFA counterions .

Q. Which analytical techniques are optimal for characterizing the compound’s structure and stability?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm TFA counterion presence and -NMR to resolve ethynyl and hydroxyl proton signals. Avoid common pitfalls in peak assignment by referencing crystallographic data (e.g., hydrogen-bonding patterns in similar trifluoroacetate salts) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bond interactions (e.g., N–H⋯O bonds) to understand stability. For example, hydrogen bonds between TFA and cationic moieties can stabilize the structure, as seen in valinyl-N-ium-phenyl trifluoroacetate (bond lengths: 2.728–2.989 Å) .

Q. How can researchers quantify trace TFA counterions in synthesized batches?

- Methodology : Employ ion chromatography (IC) with suppressed conductivity detection. Use an AS-23 analytical column and 20–40 mM potassium hydroxide eluent for baseline separation of TFA from acetate or chloride impurities. Calibrate with standards (0.5–50 ppm) to achieve a limit of quantification (LOQ) of 0.5 ppb .

Advanced Research Questions

Q. How do environmental factors influence the stability and degradation pathways of this compound?

- Methodology : Conduct accelerated stability studies under varying pH, temperature, and UV exposure. Monitor decomposition using mass spectrometry (MS) and compare with trifluoroacetate decomposition models (e.g., CF signal retention in thermal degradation studies). Note that TFA’s environmental persistence (>98% stability in surface waters) necessitates long-term tracking via IC in ecological samples .

Q. What computational approaches are effective for modeling intermolecular interactions in trifluoroacetate salts?

- Methodology : Use molecular dynamics (MD) simulations to map hydrogen-bond networks and electrostatic interactions. For example, Olex2 and SHELX software can model crystal structures, while GPU-accelerated platforms simulate large-scale molecular behavior (e.g., chromatophore systems with trifluoroacetate derivatives) . Validate simulations against experimental crystallographic data (e.g., bond angles within ±2° of XRD measurements) .

Q. How can researchers resolve contradictory data in trifluoroacetate decomposition studies under catalytic conditions?

- Methodology :

- Controlled Experiments : Vary catalyst loading (e.g., Pt vs. Pd) and monitor selectivity using X-ray photoelectron spectroscopy (XPS) to track CF/CH ratios.

- Statistical Analysis : Apply error-propagation models to account for measurement uncertainties in CO deconvolution from carboxylate decomposition .

Q. What strategies optimize scalability of this compound synthesis without compromising purity?

- Methodology :

- Flow Chemistry : Implement continuous flow reactors to enhance reaction control and reduce byproducts.

- In-line Analytics : Integrate real-time HPLC monitoring to adjust parameters dynamically. Reference PROTAC synthesis protocols, where multi-step scalability requires rigorous intermediate purification .

Q. How can environmental monitoring programs detect TFA accumulation from lab waste or industrial byproducts?

- Methodology : Deploy IC with preconcentration (e.g., solid-phase extraction) for snow/ice or water samples. In northern California, TFA concentrations increased from 10–100 ng/L (2000) to 50–500 ng/L (2020), highlighting the need for regional baseline studies . For soil/biosolids, use post-TOF-MS to identify ultrashort PFAS precursors linked to TFA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.